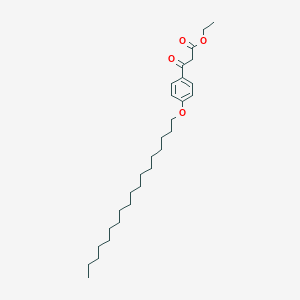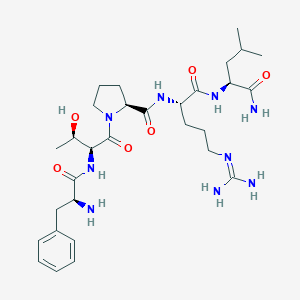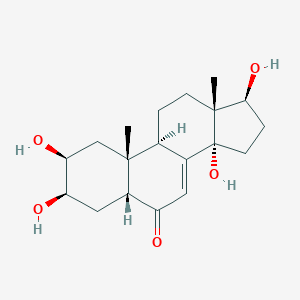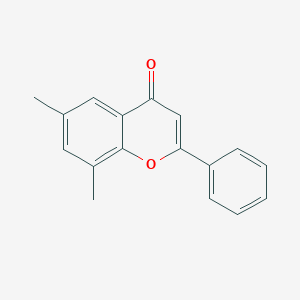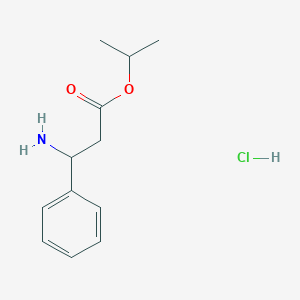
Isopropyl 3-amino-3-phenylpropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 3-amino-3-phenylpropanoate hydrochloride is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Isopropyl 3-amino-3-phenylpropanoate hydrochloride is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain.
Efectos Bioquímicos Y Fisiológicos
Isopropyl 3-amino-3-phenylpropanoate hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to have analgesic and anti-inflammatory effects, which may be useful in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl 3-amino-3-phenylpropanoate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its effects are well documented. However, it also has some limitations. It can be toxic in high doses, and its effects may vary depending on the species and strain of animal used in experiments.
Direcciones Futuras
There are several future directions for the study of Isopropyl 3-amino-3-phenylpropanoate hydrochloride. One area of research is the development of new drugs based on this compound. Another area of research is the study of its effects on different types of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, Isopropyl 3-amino-3-phenylpropanoate hydrochloride is a chemical compound that has been extensively studied for its potential as an anticonvulsant, analgesic, and anti-inflammatory agent. It has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Métodos De Síntesis
Isopropyl 3-amino-3-phenylpropanoate hydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of isopropyl 3-aminocrotonate with benzaldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form Isopropyl 3-amino-3-phenylpropanoate hydrochloride.
Aplicaciones Científicas De Investigación
Isopropyl 3-amino-3-phenylpropanoate hydrochloride has been used in scientific research for various purposes. It has been studied for its potential as an anticonvulsant, analgesic, and anti-inflammatory agent. It has also been used in the development of new drugs for the treatment of neurological disorders.
Propiedades
Número CAS |
100369-82-2 |
|---|---|
Nombre del producto |
Isopropyl 3-amino-3-phenylpropanoate hydrochloride |
Fórmula molecular |
C12H18ClNO2 |
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
propan-2-yl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H |
Clave InChI |
IKISDTYQDRRPAM-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1)N.Cl |
SMILES canónico |
CC(C)OC(=O)CC(C1=CC=CC=C1)[NH3+].[Cl-] |
Sinónimos |
Benzenepropanoic acid, b-aMino-, 1-Methylethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



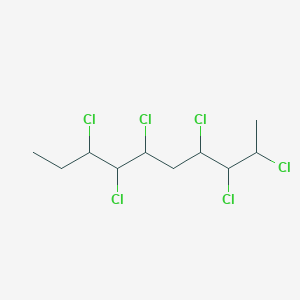
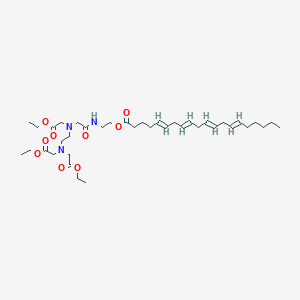
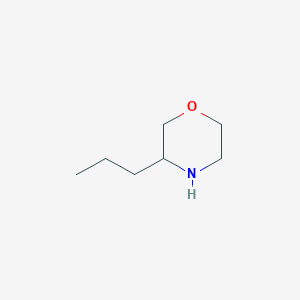

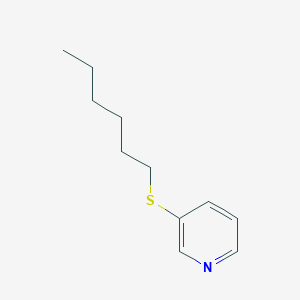
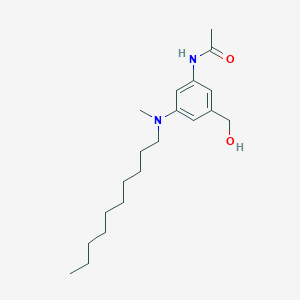
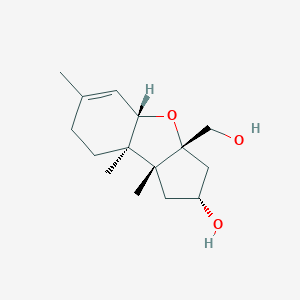

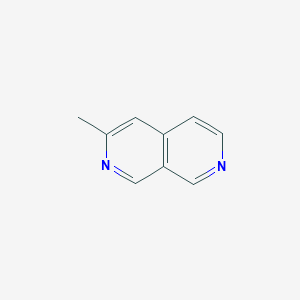
![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
